Thiodemecolcine

説明

Context within Colchicine (B1669291) Analogs and Tubulin-Targeting Agents Research

Thiodemecolcine belongs to a broad family of compounds known as colchicine analogs. medchemexpress.com Colchicine, a natural alkaloid, is a well-known microtubule-destabilizing agent. numberanalytics.com However, its clinical utility is often hampered by a narrow therapeutic window. This has spurred extensive research into synthesizing analogs like this compound with the aim of improving therapeutic properties. nih.govmdpi.comdntb.gov.ua

The primary mechanism of action for this compound and its parent compound, colchicine, involves binding to the colchicine binding site on β-tubulin. nih.govmdpi.com This interaction inhibits the polymerization of tubulin into microtubules, leading to a cascade of cellular effects, including cell cycle arrest and apoptosis. nih.govmdpi.com The exploration of various analogs, including those with modifications at different positions of the colchicine scaffold, has been a fertile ground for understanding structure-activity relationships. acs.orgcalonmedical.com For instance, research has shown that even subtle changes, such as the replacement of an oxygen atom with sulfur (as in thiocolchicine (B1684108) derivatives), can significantly impact biological activity. acs.org

Table 1: Comparison of Selected Colchicine Analogs

| Compound | Key Structural Feature | Primary Research Focus |

|---|---|---|

| Colchicine | Natural alkaloid | Benchmark for tubulin-binding and anti-mitotic activity |

| Thiocolchicine | Sulfur atom replaces oxygen in the tropolone (B20159) ring | Investigating the effect of the sulfur substitution on activity and toxicity |

| This compound | N-demethylated and thiomethylated analog | A research probe to study tubulin interaction and structure-activity relationships |

| 3-Demethylthiocolchicine | Demethylation at the 3-position of thiocolchicine | Studied for potentially lower toxicity while retaining anti-tumor and anti-inflammatory effects medchemexpress.commedchemexpress.com |

Historical Perspectives on this compound Academic Inquiry

The academic journey of this compound is intertwined with the broader history of colchicine research, which dates back to the isolation of colchicine in 1820. calonmedical.com The synthesis and biological evaluation of novel thiocolchicines, including this compound, gained significant attention in the latter half of the 20th century. A notable study published in 1985 detailed a new synthesis method for this compound and evaluated its effects alongside other analogs. acs.org This research highlighted the ongoing effort to create derivatives with improved biological profiles. acs.org These investigations have often been part of larger screening programs, such as those conducted by the National Cancer Institute (NCI), which maintain extensive databases of chemical compounds and their biological activities. ontosight.ai

Significance of this compound as a Research Probe in Medicinal Chemistry and Pharmacology

In medicinal chemistry and pharmacology, this compound serves as a valuable research probe. stanford.eduuu.nl A chemical probe is a small molecule used to study and manipulate biological systems. rsc.orgnih.gov this compound's well-defined interaction with tubulin allows researchers to investigate the cellular consequences of microtubule disruption with a high degree of specificity.

Its utility extends to several areas of research:

Understanding Structure-Activity Relationships (SAR): By comparing the activity of this compound with other colchicine analogs, chemists can deduce which molecular features are critical for tubulin binding and biological effect. clockss.org This knowledge is crucial for the rational design of new therapeutic agents. rsc.org

Investigating Cellular Processes: As a potent anti-mitotic agent, this compound can be used to synchronize cell populations in the G2/M phase of the cell cycle, facilitating studies of cell division and its regulation. mdpi.com

Probing Drug Resistance Mechanisms: The study of how cancer cells develop resistance to tubulin-targeting agents is a significant area of research. This compound can be used in these studies to understand the role of drug efflux pumps and other resistance mechanisms. clockss.org

Table 2: Research Applications of this compound

| Research Area | Application of this compound |

|---|---|

| Medicinal Chemistry | Elucidating structure-activity relationships of colchicine binding site inhibitors. clockss.org |

| Cell Biology | Studying the role of microtubules in cell division and other cellular processes. mdpi.com |

| Pharmacology | Investigating mechanisms of action and resistance to tubulin-targeting agents. uu.nlclockss.org |

| Drug Discovery | Serving as a reference compound in the development of new anti-cancer agents. ontosight.ainih.gov |

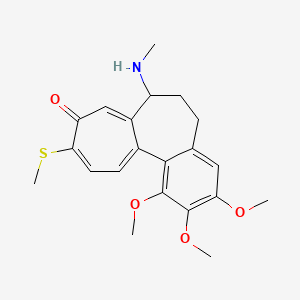

Structure

2D Structure

特性

CAS番号 |

76129-11-8 |

|---|---|

分子式 |

C21H25NO4S |

分子量 |

387.5 g/mol |

IUPAC名 |

(7S)-1,2,3-trimethoxy-7-(methylamino)-10-methylsulfanyl-6,7-dihydro-5H-benzo[a]heptalen-9-one |

InChI |

InChI=1S/C21H25NO4S/c1-22-15-8-6-12-10-17(24-2)20(25-3)21(26-4)19(12)13-7-9-18(27-5)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1 |

InChIキー |

RRCKMQLZGKWNPR-HNNXBMFYSA-N |

正規SMILES |

CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC |

同義語 |

thiodemecolcine |

製品の起源 |

United States |

Synthetic Strategies and Chemical Modification Studies of Thiodemecolcine and Its Derivatives

Advanced Synthetic Methodologies for Thiodemecolcine Elucidation

The synthesis of this compound and its derivatives often starts from colchicine (B1669291) or thiocolchicine (B1684108), which are natural alkaloids extracted from plants of the Colchicum genus. A notable synthetic route to this compound involves the methylation of N-(trifluoroacetyl)deacetylthiocolchicine with iodomethane (B122720) in acetone, in the presence of potassium carbonate, followed by hydrolysis. acs.org This method provides an alternative to the synthesis of demecolcine (B1670233) from colchicine. acs.org

Advanced synthetic strategies focus on improving yield, stereoselectivity, and the introduction of diverse functionalities. numberanalytics.comnumberanalytics.comku.dk These methodologies are crucial for creating a library of this compound derivatives for structure-activity relationship (SAR) studies. The development of efficient synthetic routes is a cornerstone of medicinal chemistry, enabling the exploration of chemical space around a lead compound. numberanalytics.com

Design and Synthesis of Novel this compound Analogs

The design of novel this compound analogs is primarily driven by the goal of enhancing its therapeutic properties while minimizing toxicity. drugdesign.org This involves targeted structural modifications at key positions of the colchicine scaffold.

Structural Modifications at Key Positions (e.g., C7, C10)

The C7 and C10 positions of the colchicine framework have been identified as critical for modification to modulate biological activity. acs.orgnih.govnih.gov

C7 Position: Modifications at the C7 position, which bears an acetamido group in colchicine, have a significant impact on the molecule's interaction with its biological targets. clockss.org Researchers have synthesized numerous derivatives by replacing the acetamido group with various amide and sulfonamide moieties. nih.gov For instance, replacing the amide moiety with a single carbon-nitrogen bond has been explored to prevent hydrolysis and generate more stable derivatives. nih.govresearchgate.net The introduction of different alkyl or aromatic substituents at this position can influence the compound's activity. nih.gov

C10 Position: The methoxy (B1213986) group at the C10 position on the tropolone (B20159) ring is also a key target for modification. nih.govnih.govclockss.org Replacing this group with a methylamino group has been shown to produce compounds with higher activity than unmodified colchicine. nih.govresearchgate.net

The simultaneous modification at both C7 and C10 positions has led to the development of "doubly-modified" colchicine derivatives with potent anticancer activities. nih.govnih.govresearchgate.net

Table 1: Examples of Structural Modifications at C7 and C10 of Colchicine Analogs

| Position | Original Group | Modified Group | Reference |

| C7 | Acetamido (-NHCOCH3) | Various Amides, Sulfonamides | nih.gov |

| C7 | Acetamido (-NHCOCH3) | Single Carbon-Nitrogen Bond with Alkyl/Aromatic Substituents | nih.govresearchgate.net |

| C10 | Methoxy (-OCH3) | Methylamino (-NHCH3) | nih.govresearchgate.net |

Regioselective Demethylation Approaches and Their Impact on Analog Generation

Regioselective demethylation is a powerful tool for creating key intermediates for the synthesis of new analogs. mdpi.comnih.gov This process involves the selective removal of a methyl group from one of the methoxy groups on the colchicine scaffold, typically at the C1, C2, C3, or C10 positions. mdpi.comsemanticscholar.org

For instance, selective ether cleavage of this compound using concentrated sulfuric acid can yield the 2-demethyl congener. acs.org Similarly, regioselective demethylation of thiocolchicine at the C1 methoxy group has been achieved using a modified method with tin(IV) chloride and acetyl chloride, leading to 1-demethylthiocolchicine. semanticscholar.org These demethylated intermediates can then be further modified by introducing various acyl or other functional groups, thereby generating a diverse range of analogs. mdpi.comsemanticscholar.org The removal of methoxy groups can reduce toxicity, although it may also lower the binding affinity to tubulin. semanticscholar.org Therefore, subsequent modifications aim to restore or enhance biological activity. semanticscholar.org

Characterization Techniques for Synthetic this compound Compounds

The unambiguous characterization of newly synthesized this compound derivatives is essential to confirm their structure and purity. ontosight.airesearchgate.net A combination of spectroscopic and chromatographic techniques is employed for this purpose. mdpi.comrsc.org

Spectroscopic Analysis in Chemical Structure Elucidation

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compounds. mdpi.comwikimedia.orgpsu.edupion-inc.comcambridgescholars.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques for determining the carbon-hydrogen framework of the molecule. acs.orgsemanticscholar.orgmdpi.com The chemical shifts, coupling constants, and integration of signals in the NMR spectra provide crucial information for assigning the structure of the synthesized derivatives. semanticscholar.org For example, the disappearance of a signal corresponding to a methoxy group in the ¹H NMR spectrum can confirm successful demethylation. semanticscholar.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which helps in confirming its elemental composition. mdpi.commdpi.com Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule, such as carbonyl (C=O) and amino (N-H) groups, by observing their characteristic absorption frequencies. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of a crystalline compound, confirming the stereochemistry and regiochemistry of the modifications. acs.orgmdpi.com

Table 2: Spectroscopic Data for a Representative Colchicine Derivative

| Technique | Observed Data | Interpretation | Reference |

| ¹H NMR | δ 7.83 (s, 1H), 7.37 (d, J = 11.0 Hz, 1H), 3.90 (s, 3H), 3.07 (d, J = 5.4 Hz, 3H) | Aromatic and methoxy protons, methylamino group protons | mdpi.com |

| ¹³C NMR | δ 175.8, 155.1, 152.6, 61.3, 56.0 | Carbonyl carbon, aromatic carbons, methoxy carbons | mdpi.com |

| ESI-MS | [M + H]⁺ 447 | Confirms the molecular weight of the protonated molecule | mdpi.com |

Chromatographic Purity Assessment and Isolation Methodologies

Chromatographic techniques are indispensable for the purification of synthetic products and the assessment of their purity. sepscience.comchromatographyonline.comnih.goviaea.org

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method used to determine the purity of the synthesized compounds. iaea.org A sharp, symmetrical peak in the chromatogram indicates a pure compound. The use of a photodiode array (PDA) detector allows for the assessment of peak purity by comparing the UV-Vis spectra across the peak. sepscience.comchromatographyonline.comlcms.cz If the spectra are identical, the peak is considered pure. sepscience.com

Column Chromatography: Flash column chromatography on silica (B1680970) gel is a standard technique for the isolation and purification of the target compounds from the reaction mixture. mdpi.com The choice of solvent system is critical for achieving good separation of the desired product from byproducts and unreacted starting materials.

The combination of these analytical techniques ensures that the synthesized this compound derivatives are of high purity and that their chemical structures are correctly assigned, which is a prerequisite for reliable biological evaluation.

Molecular and Cellular Mechanisms of Thiodemecolcine Action

Interaction with Tubulin and Microtubule Dynamics Regulation

The primary molecular target of colchicine (B1669291) and its analogues is tubulin, the protein subunit that polymerizes to form microtubules. nih.govnih.gov Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell structure. ontosight.aiplos.org

Binding Site Characterization within the Tubulin Dimer

Thiodemecolcine, like its parent compounds, is understood to bind to the colchicine binding site (CBS) on the β-tubulin subunit. nih.govtandfonline.com This binding pocket is located at the interface between the α- and β-tubulin subunits within the tubulin heterodimer. tandfonline.comacs.orgpnas.org

The binding is non-covalent and involves key structural features of the colchicinoid scaffold:

The A-ring (trimethoxyphenyl ring): This ring moiety inserts into a hydrophobic pocket within the β-tubulin subunit. mdpi.com

The C-ring (tropolone ring): This ring is crucial for the interaction and is positioned near the interface with the α-tubulin subunit. mdpi.com The substitution at the C-10 position on this ring influences binding kinetics and stability. The presence of a thiomethyl group, as is characteristic of thiocolchicine (B1684108) derivatives, is known to enhance the rate of tubulin binding compared to the methoxy (B1213986) group in colchicine. researchgate.net

The binding of a colchicinoid to this site induces a significant conformational change in the tubulin dimer, causing it to adopt a "curved" structure that is incompatible with the straight lattice of a microtubule. nih.govacs.org This altered conformation prevents the tubulin dimer from polymerizing.

Table 1: Structural Comparison of Colchicinoids

| Compound | C-7 Substituent (B-Ring) | C-10 Substituent (C-Ring) |

|---|---|---|

| Colchicine | -NHCOCH₃ (Acetamido) | -OCH₃ (Methoxy) |

| Demecolcine (B1670233) (Colcemid) | -NHCH₃ (Methylamino) | -OCH₃ (Methoxy) |

| Thiocolchicine | -NHCOCH₃ (Acetamido) | -SCH₃ (Thiomethyl) |

| This compound | -NHCH₃ (Methylamino) | -SCH₃ (Thiomethyl) |

Effects on Microtubule Polymerization and Depolymerization Kinetics

By binding to soluble tubulin dimers, this compound acts as a potent inhibitor of microtubule polymerization. nih.govontosight.ai The mechanism involves the formation of a tubulin-Thiodemecolcine complex that, when incorporated into the growing plus-end of a microtubule, "poisons" the filament. researchgate.net This poisoning action sterically hinders the addition of subsequent tubulin dimers, thereby halting elongation. nih.gov

Table 2: Tubulin Polymerization Inhibition by Selected Colchicine Site Inhibitors

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Colchicine | 1.4 ± 0.02 | biorxiv.org |

| Compound 5m (Indole analogue) | 0.37 ± 0.07 | mdpi.com |

| Compound 10k (TMP analogue) | 2.68 ± 0.15 | mdpi.com |

| Compound T115 (Triazole analogue) | Potent inhibitor (specific value not stated) | nih.gov |

| Compound St. 55 (Naphthalene-thiazole derivative) | 3.3 | nih.gov |

Modulation of Microtubule Dynamic Instability

Microtubules are not static polymers; they exhibit a behavior known as dynamic instability, characterized by stochastic switching between phases of slow growth (polymerization) and rapid shrinkage (depolymerization). editricesapienza.it This dynamic turnover is crucial for the exploration of cellular space and for the rapid remodeling of the cytoskeleton required during cell division. researchgate.net

Impact on Cellular Processes and Homeostasis

The disruption of microtubule integrity and dynamics by this compound has profound consequences for critical cellular functions, most notably cell division.

Mitotic Spindle Formation Disruption

During mitosis, microtubules reorganize to form the mitotic spindle, the intricate machinery responsible for segregating duplicated chromosomes into two daughter cells. nih.gov The proper function of the mitotic spindle depends on the precise control of microtubule dynamics. researchgate.net

By inhibiting tubulin polymerization and causing the disassembly of existing microtubules, this compound prevents the formation of a functional bipolar mitotic spindle. ebi.ac.ukwikipedia.orgwikidoc.org Cells treated with the compound are unable to assemble the spindle fibers necessary to align chromosomes at the metaphase plate and subsequently pull them apart during anaphase. This results in disorganized mitotic figures with scattered chromosomes and a failure to complete mitosis correctly. nih.gov

Cell Cycle Progression Arrest Mechanisms

The failure to form a proper mitotic spindle and the resulting lack of correct chromosome-spindle attachments trigger a crucial cellular surveillance mechanism known as the Spindle Assembly Checkpoint (SAC). researchgate.netelifesciences.org The SAC is a signaling pathway that delays the onset of anaphase until every chromosome is properly attached to the spindle microtubules. embopress.orglife-science-alliance.org

Activation of the SAC by this compound leads to a sustained arrest of the cell cycle in the M-phase (mitosis). ebi.ac.ukontosight.aiplos.org The key molecular event in this arrest is the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase. elifesciences.orgembopress.org The SAC maintains the APC/C in an inactive state, preventing the degradation of key proteins like Cyclin B and Securin. This, in turn, keeps the master mitotic kinase, Cdk1, active and prevents the cell from exiting mitosis. researchgate.net If the microtubule damage is irreparable and the arrest is prolonged, the cell is ultimately directed to undergo programmed cell death, or apoptosis. researchgate.net

Induction of Programmed Cell Death Pathways

This compound, as a colchicine binding site inhibitor (CBSI), exerts its cellular effects primarily by disrupting microtubule dynamics, which culminates in the induction of programmed cell death, or apoptosis. nih.govmdpi.com The process is initiated by the binding of the compound to β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. mdpi.comresearchgate.net This interference with microtubule formation and function leads to the arrest of the cell cycle in the G2/M phase, a critical checkpoint. researchgate.net

Prolonged mitotic arrest is a potent trigger for the intrinsic pathway of apoptosis. nih.govwikipedia.org This pathway is centered on the mitochondria and is regulated by the Bcl-2 family of proteins. nih.gov In response to the cellular stress induced by microtubule disruption, pro-apoptotic signals are initiated. nih.gov Research on related compounds shows that this can involve the activation of stress-related kinases like the Jun N-terminal kinase (JNK), which in turn can promote apoptosis. nih.gov

The activation of the apoptotic cascade leads to a series of well-defined biochemical events. A key step is the permeabilization of the mitochondrial outer membrane, a process driven by the activation of proteins like Bax and Bak. wikipedia.org This allows for the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. nih.gov One of the most critical of these factors is cytochrome c. wikipedia.orgnih.gov Once in the cytosol, cytochrome c binds to the Apoptotic protease activating factor-1 (Apaf-1), which, in the presence of ATP, assembles into a complex known as the apoptosome. wikipedia.org

The apoptosome then recruits and activates an initiator caspase, caspase-9. wikipedia.orgnih.gov Activated caspase-9 proceeds to activate executioner caspases, such as caspase-3 and caspase-7. nih.gov These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. wikipedia.org Some studies on CBSIs have also noted the involvement of perturbed mitochondrial membrane potential and the phosphorylation of Bcl-2 in the apoptotic process. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound like this compound. These studies involve systematically modifying the chemical structure and evaluating the resulting impact on biological activity, providing insights into the molecular features essential for efficacy. mdpi.comnih.gov

Correlation of Molecular Structure with Biological Efficacy

The biological efficacy of this compound and its derivatives is intrinsically linked to their three-ring colchicinoid scaffold. SAR studies on related colchicine analogues reveal that specific functional groups on the A and C rings are paramount for potent tubulin binding and cytotoxicity, while the B ring and its substituents can modulate these properties and influence other interactions, such as with drug efflux pumps. clockss.orgnih.gov

The trimethoxyphenyl (TMP) A-ring is a critical feature for interaction with tubulin. clockss.orgnih.gov The methoxy groups at positions 1, 2, and 3 are considered vital for high-affinity binding within the hydrophobic pocket of β-tubulin. The C-ring, a tropolone (B20159), also plays a significant role in the molecule's activity.

Modifications to the B-ring, particularly at the C7 position, have a profound impact on biological activity. For instance, the nature of the substituent at C7 is critical for recognition by the P-glycoprotein (P-gp) multidrug transporter. clockss.org While the acetamido group at C7 is not an absolute requirement for tubulin binding, its removal or modification significantly alters P-gp recognition. clockss.org Specifically, the removal of the entire acyl functionality at C7, as seen in deacetylthiocolchicine and this compound, produces compounds that are poor substrates for P-gp. clockss.org This suggests that such derivatives may be less susceptible to certain mechanisms of multidrug resistance.

The following table summarizes key structure-activity relationships for colchicinoid compounds based on available research.

| Structural Modification | Position | Effect on Biological Efficacy | Reference(s) |

| Methoxy Groups | A-Ring | Important for high-affinity tubulin binding. | clockss.org |

| Replacement of Methoxy with Hydroxyl | C-Ring (C10) | Greatly reduces toxicity and may affect tubulin binding. | clockss.org |

| Removal of Acyl Functionality | B-Ring (C7) | Reduces recognition by P-gp efflux pump; still acts as a P-gp substrate, though a poor one. | clockss.org |

| Replacement of Nitrogen with Hydrogen | B-Ring (C7) | Critical loss of P-gp recognition. | clockss.org |

Preclinical Investigational Paradigms of Thiodemecolcine in Disease Models

In Vivo Animal Model Research

Following promising in vitro results, the evaluation of Thiodemecolcine would progress to in vivo animal models to assess its efficacy and to understand its behavior in a whole organism. csmres.co.uk Murine models, such as mice bearing xenografts of human tumors or syngeneic tumor models, are commonly used in cancer research. nih.gov

A study involving this compound utilized the P388 lymphocytic leukemia model in mice. nih.gov This model is a widely used tool for the in vivo screening of potential antileukemic agents. The study reported that several of the tested thiocolchicine (B1684108) analogues exhibited antileukemic effects in this model. nih.gov The primary endpoint in such studies is often an increase in the lifespan of the treated animals compared to a control group.

| Animal Model | Tumor Type | Key Findings |

| Mice | P388 Lymphocytic Leukemia | This compound and its analogues demonstrated antileukemic effects. |

The use of genetically engineered mouse models (GEMMs), which develop tumors that more closely mimic the genetic and pathological features of human cancers, could provide further valuable insights into the therapeutic potential of this compound. csmres.co.uk

Efficacy Studies in Xenograft and Genetically Engineered Animal Models

Detailed efficacy studies of this compound in a broad range of patient-derived xenograft (PDX) or genetically engineered animal models are not extensively documented in publicly available research. The primary in vivo evaluation of this compound was conducted in a murine model of P388 lymphocytic leukemia. nih.gov This model is a well-established, rapid screening tool for potential anti-cancer agents.

While the study confirmed the antileukemic effects of this compound in this specific model, comprehensive data, including tumor growth inhibition, survival analysis, and dose-response relationships, are not provided in the available literature. nih.gov Consequently, a detailed interactive data table summarizing its efficacy across various cancer types, as is standard in contemporary preclinical evaluations, cannot be constructed. There is no available information on the evaluation of this compound in genetically engineered mouse models that mimic the complex genetic landscape of human cancers.

Pharmacodynamic Evaluation in Living Organisms

The principal mechanism of action for this compound, like other colchicine (B1669291) derivatives, is its interaction with tubulin, a key component of the cellular cytoskeleton. In vitro assays have demonstrated that this compound exhibits high potency in tubulin binding, comparable to that of colchicine itself. nih.gov This interaction is critical for its cytotoxic effects, as it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

However, in vivo pharmacodynamic studies that would confirm target engagement and elucidate the downstream biological consequences in a living organism are not detailed in the available literature. Such studies would typically involve the measurement of biomarkers related to tubulin polymerization status, cell cycle arrest, or apoptosis in tumor and surrogate tissues following administration of the compound. The absence of this data precludes a thorough understanding of the compound's activity in a physiological context.

Methodological Considerations in Animal Model Selection and Experimental Design

The selection of the P388 lymphocytic leukemia model for the initial in vivo testing of this compound was a common practice for rapid screening of cytotoxic agents. nih.gov This model offers advantages in terms of high engraftment rates and rapid tumor progression, allowing for a swift assessment of a compound's potential anti-cancer activity.

However, for a comprehensive preclinical evaluation, a broader range of animal models would be necessary. The use of patient-derived xenografts (PDXs) is now considered a more clinically relevant approach as they better recapitulate the heterogeneity and molecular characteristics of human tumors. Furthermore, genetically engineered mouse models (GEMMs) that spontaneously develop tumors in an immunocompetent environment are invaluable for studying tumor-immune interactions and the efficacy of immunomodulatory agents. The experimental design for future studies on this compound would need to incorporate these more sophisticated models to provide a more robust and translatable understanding of its therapeutic potential.

Advanced Research Methodologies and Computational Approaches

Computational Chemistry and Bioinformatics

Computational approaches have become indispensable in modeling and predicting the behavior of drug candidates, offering insights that are often difficult to obtain through experimental methods alone.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule to form a stable complex. nih.govopenaccessjournals.com This method is crucial for understanding how Thiodemecolcine interacts with tubulin at an atomic level. nih.gov In silico molecular docking studies are performed to investigate the efficacy of compounds and confirm experimental observations. mdpi.com These simulations model the interaction between a small molecule, such as this compound, and a protein, like tubulin, to characterize the behavior of the small molecule in the protein's binding site. nih.gov

The process involves predicting the ligand's conformation, position, and orientation within the binding site, collectively known as the "pose," and then assessing the binding affinity. nih.gov For instance, studies on related colchicine-site binders, like DAMA-colchicine, have shown that the ligand prefers the interface between the α and β-tubulin subunits. plos.org The interactions often involve key structural elements of tubulin, such as the T7 loop and the H7 and H8 helices. plos.org The accuracy of these predictions is enhanced by considering the flexibility of both the ligand and the protein, although this increases computational complexity. youtube.com

Molecular Dynamics Simulations of this compound-Tubulin Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the this compound-tubulin complex, revealing how the molecules behave over time. nih.govfrontiersin.org This computational method solves Newton's equations of motion for the atoms in the system, allowing researchers to monitor time-dependent processes and analyze structural, dynamic, and thermodynamic properties. nih.gov MD simulations are particularly valuable for studying the conformational changes in tubulin upon ligand binding and can provide information that is not accessible through experiments. nih.govnih.gov

These simulations have been used to study various tubulin-ligand complexes, highlighting the importance of factors like the choice of force field and simulation time for the accuracy of the results. nih.gov For example, MD simulations of tubulin isotypes with DAMA-colchicine revealed that the ligand's position can shift during the simulation, indicating dynamic interactions within the binding pocket. plos.org The root mean square deviation (RMSD) is often calculated to assess the stability of the complex over the simulation period. plos.orgmdpi.com Such simulations have shown that tubulin complexes can reach equilibrium after a certain period, with fluctuations indicating the dynamic nature of the interaction. plos.org

In Silico Prediction of Biological Activity and Selectivity

In silico prediction tools are increasingly used in the early stages of drug discovery to evaluate the potential biological activity and safety profiles of compounds. nih.gov These methods utilize computational algorithms and extensive databases of structure-activity relationships to predict a compound's properties based on its chemical structure. way2drug.comclinmedkaz.org For a compound like this compound, these predictions can offer insights into its potential efficacy and selectivity as a tubulin inhibitor. nih.gov

Web-based tools and specialized software can predict a wide range of biological activities, from pharmacotherapeutic effects to potential toxicity. way2drug.comclinmedkaz.org The accuracy of these predictions is continually improving, with some methods achieving high levels of predictive accuracy based on large training sets of known compounds. way2drug.com These in silico assessments help researchers to prioritize promising lead compounds and eliminate those with a lower probability of success, thereby saving time and resources. nih.gov

Biophysical and Biochemical Characterization Techniques

Complementing computational studies, biophysical and biochemical assays provide direct experimental evidence of a compound's interaction with its target and its effect on biological processes.

Microtubule Polymerization Assays (e.g., Turbidity Assays)

Microtubule polymerization assays are used to directly measure the effect of a compound on the assembly of tubulin into microtubules. nih.govbiorxiv.org A common method is the turbidity assay, which measures the scattering of light by microtubules as they form. cytoskeleton.comnih.govcosmobio.co.jp An increase in optical density (absorbance) at 340 nm is proportional to the concentration of microtubule polymer. cytoskeleton.comcosmobio.co.jp

These assays can reveal whether a compound inhibits or promotes microtubule polymerization. For instance, compounds that inhibit polymerization, like colchicine (B1669291), will cause a decrease in turbidity compared to a control, while stabilizing agents will cause an increase. biorxiv.org The assay allows for the determination of key parameters, such as the Vmax of the polymerization reaction and the IC50 value of an inhibitory compound. nih.govcosmobio.co.jp In addition to turbidity, fluorescence-based methods can also be used to monitor polymerization, often offering higher sensitivity. cytoskeleton.comresearchgate.netcytoskeleton.com These assays are crucial for characterizing the functional consequences of this compound binding to tubulin.

Advanced Microscopy for Cellular and Subcellular Effects

The investigation of this compound's impact on cellular and subcellular structures has been significantly advanced by a range of sophisticated microscopy techniques. These methods allow for high-resolution visualization of the compound's effects on the microtubule network and other cellular components. numberanalytics.commlr.press

Fluorescence microscopy is a cornerstone technique for studying the cellular effects of this compound. numberanalytics.comeiu.edu By labeling key proteins like tubulin with fluorescent markers, researchers can directly observe the disruption of the microtubule network. mlr.pressnih.gov Confocal microscopy, a specialized form of fluorescence microscopy, offers improved image quality by eliminating out-of-focus light, providing clearer images of the microtubule spindles and their disorganization following treatment with this compound. numberanalytics.comresearchgate.netresearchgate.net

To overcome the diffraction limit of conventional light microscopy, super-resolution microscopy techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy are employed. numberanalytics.comnumberanalytics.com These methods provide nanoscale resolution, enabling detailed examination of the fine structural changes in microtubules and their interactions with other proteins after exposure to this compound. numberanalytics.commdpi.com

Live-cell imaging techniques are crucial for understanding the dynamic processes affected by this compound. numberanalytics.comnumberanalytics.com Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be used to study the kinetics of protein recruitment and interactions at specific cellular locations, offering insights into how this compound alters microtubule dynamics in real-time. nih.gov Furthermore, advanced methods like Fluorescence Lifetime Imaging Microscopy (FLIM) can provide information about the local environment of fluorescently-tagged proteins, which can be altered by the binding of a compound like this compound. nih.govnih.gov

Correlative Light and Electron Microscopy (CLEM) combines the advantages of both light and electron microscopy. numberanalytics.com This allows researchers to first identify cells of interest showing effects from this compound using fluorescence microscopy and then to examine the ultrastructure of those same cells at high resolution with an electron microscope. numberanalytics.com Atomic Force Microscopy (AFM) can also be used in conjunction with fluorescence microscopy to provide detailed topographical information about the structure of microtubules and how they are affected by destabilizing agents. azonano.com

The following table summarizes the application of these advanced microscopy techniques in studying the cellular and subcellular effects of microtubule-targeting agents.

| Microscopy Technique | Application in Studying Microtubule-Targeting Agents | Key Insights Provided |

| Confocal Fluorescence Microscopy | Visualization of fluorescently labeled tubulin and microtubules. numberanalytics.comresearchgate.netresearchgate.net | Reveals gross morphological changes in the microtubule network, spindle disruption, and cell cycle arrest. nih.govresearchgate.netresearchgate.net |

| Super-Resolution Microscopy (STORM, STED) | High-resolution imaging of microtubule structure and organization beyond the diffraction limit. numberanalytics.comnumberanalytics.com | Enables detailed analysis of fine structural damage to microtubules and interactions with microtubule-associated proteins. numberanalytics.commdpi.com |

| Live-Cell Imaging (e.g., FRAP, FRET-FLIM) | Real-time observation of microtubule dynamics and protein-protein interactions within living cells. nih.gov | Provides data on the rate of microtubule polymerization/depolymerization and the kinetics of protein binding in the presence of the compound. nih.gov |

| Correlative Light and Electron Microscopy (CLEM) | Combination of fluorescence imaging to locate affected cells with electron microscopy for ultrastructural analysis. numberanalytics.com | Correlates functional changes observed with fluorescence to high-resolution structural details of cellular organelles. numberanalytics.com |

| Atomic Force Microscopy (AFM) | High-resolution imaging of the surface topography of microtubules. azonano.com | Characterizes the physical structure of microtubules and can reveal breakdown products after treatment with destabilizing agents. azonano.com |

Interdisciplinary Approaches in this compound Research

The complexity of developing new therapeutic agents necessitates a collaborative, interdisciplinary approach that integrates knowledge and techniques from various scientific fields. mdpi.comnih.gov Research into this compound and its analogs benefits significantly from such strategies, which combine synthetic chemistry, biological assays, and computational methods to accelerate the discovery and optimization of novel compounds. nih.govyoutube.com

Integration of Synthetic Chemistry with Biological Assays

The synergy between synthetic chemistry and biological evaluation is fundamental to the development of this compound derivatives with improved properties. acs.orgresearchgate.netmdpi.com This integrated approach involves a cyclical process of designing and synthesizing new analogs, followed by rigorous biological testing to assess their activity. researchgate.netnih.gov

The synthesis of novel this compound derivatives often focuses on modifying specific positions on the colchicine scaffold to enhance tubulin binding affinity and cytotoxic potency. mdpi.com For instance, modifications at the C-7 and C-10 positions of the colchicine ring system have been explored to create derivatives with potentially greater efficacy. mdpi.com A general workflow for this integrated process is as follows:

Design: Computational modeling and structure-activity relationship (SAR) studies of existing compounds inform the design of new this compound analogs with predicted improvements in their interaction with tubulin.

Synthesis: Organic chemists then synthesize these newly designed compounds, often through multi-step reaction sequences. acs.orgmdpi.com

Biological Evaluation: The synthesized compounds are then subjected to a battery of in vitro biological assays. nih.gov These typically include cytotoxicity assays against various cancer cell lines to determine their potency. mdpi.com

Mechanism of Action Studies: Further assays are conducted to confirm that the new derivatives retain the intended mechanism of action, such as the inhibition of tubulin polymerization. researchgate.net

Iterative Refinement: The results from the biological assays provide crucial feedback for the next round of design and synthesis, allowing for the iterative optimization of the lead compounds.

This collaborative cycle between chemists and biologists is essential for efficiently identifying the most promising candidates for further development. researchgate.netnih.gov

High-Throughput Screening for Analog Discovery

High-throughput screening (HTS) is a powerful methodology that enables the rapid testing of large libraries of chemical compounds to identify those that exhibit a desired biological activity. mdpi.com In the context of this compound research, HTS plays a critical role in the discovery of novel analogs that target the colchicine-binding site on tubulin. mdpi.comnih.gov

HTS campaigns for colchicine-binding site inhibitors (CBSIs) typically involve the following steps:

Assay Development: A robust and automated assay is developed to measure the inhibition of tubulin polymerization or the binding of a ligand to the colchicine site.

Library Screening: Large and diverse chemical libraries, which can include natural products, synthetic compounds, and computationally designed molecules, are screened using the developed assay. mdpi.com

Hit Identification: Compounds that show significant activity in the primary screen are identified as "hits."

Hit Validation and Confirmation: The identified hits are then re-tested and subjected to secondary assays to confirm their activity and eliminate false positives.

Lead Optimization: Promising hits undergo further medicinal chemistry efforts to optimize their potency, selectivity, and pharmacokinetic properties, often integrating the synthetic chemistry and biological assay cycle described previously. mdpi.com

Computational methods, such as virtual screening, are often used in conjunction with HTS to prioritize compounds for screening and to analyze the results. researchgate.net This combined approach enhances the efficiency of the drug discovery process by focusing experimental efforts on the most promising candidates. researchgate.netmdpi.com

The following table outlines the key stages in a typical HTS campaign for discovering novel tubulin inhibitors.

| Stage | Objective | Key Activities | Outcome |

| Primary Screen | To rapidly identify active compounds ("hits") from a large library. mdpi.com | Automated testing of all compounds in the library using a single-concentration assay. | A list of initial hit compounds. |

| Hit Confirmation | To verify the activity of the initial hits and eliminate false positives. | Re-testing of hits in the primary assay, often at multiple concentrations. | A set of confirmed hit compounds. |

| Dose-Response Analysis | To determine the potency of the confirmed hits. | Testing of confirmed hits over a range of concentrations to generate dose-response curves. | Potency values (e.g., IC50) for each confirmed hit. |

| Secondary Assays | To further characterize the mechanism of action and selectivity of the hits. | Orthogonal assays, such as cell-based cytotoxicity assays or direct tubulin binding assays. | Prioritized lead compounds with a confirmed mechanism of action. |

Theoretical Implications and Future Trajectories in Thiodemecolcine Research

Contribution to Understanding Fundamental Cellular Biology

The study of thiodemecolcine and its analogs significantly contributes to the understanding of fundamental cellular biology, particularly concerning microtubule dynamics and cell division. Like colchicine (B1669291), this compound interacts with tubulin, the primary protein component of microtubules nih.gov. Microtubules are essential cytoskeletal filaments involved in a myriad of cellular processes, including intracellular transport, maintaining cell shape, and critically, chromosome segregation during cell division nih.govnsf.govnih.gov.

Colchicine exerts its antimitotic effect by binding to β-tubulin, thereby inhibiting its polymerization into microtubules and disrupting the mitotic spindle, which is vital for proper chromosome separation nih.govmims.comfishersci.nocalonmedical.com. By studying this compound's interaction with tubulin, researchers gain deeper insights into the precise molecular mechanisms that govern microtubule assembly and disassembly. This understanding is paramount for elucidating how disruptions to these processes can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells nih.gov. The detailed analysis of this compound’s binding characteristics provides a molecular lens through which to observe and manipulate these fundamental cellular events, informing our knowledge of cell proliferation and viability wikipedia.orgnih.gov.

Rational Design Principles for Novel Tubulin-Targeting Agents

This compound serves as a valuable scaffold for the rational design of novel tubulin-targeting agents, guided by extensive structure-activity relationship (SAR) studies. The chemical modifications of colchicine and its derivatives, including this compound, are aimed at optimizing their biological properties mdpi.comdntb.gov.ua. Key structural features influencing tubulin binding and biological activity have been identified. For instance, the methoxy (B1213986) groups on the A and C rings of the colchicine scaffold are crucial for tubulin binding, as is the tropolonic C ring itself nih.govclockss.org.

Rational design principles involve systematic modifications to the this compound structure to achieve desired outcomes. For example, the presence of a nitrogen atom at the C7 position of the B-ring has been found to be critical for P-glycoprotein (P-gp) recognition in colchicine analogs, and its modification in this compound can influence substrate properties clockss.org. Researchers are exploring various amide and sulfonamide moieties at the C7 position and methylamino groups at C10 to create derivatives with improved profiles nih.govresearchgate.net. These modifications aim to fine-tune binding affinity, enhance cellular uptake, and potentially bypass efflux mechanisms, leading to more effective and selective agents dntb.gov.uanih.govnih.gov. The development of new chemical series, such as quinoline (B57606) and naphthalene-thiazole derivatives, also leverages insights from colchicine-site binders like this compound to design compounds with potent antiproliferative activities mdpi.com.

Addressing Limitations of Existing Colchicine-Site Binders through this compound Modification

This compound and its modified analogs offer significant advantages over traditional colchicine-site binders, primarily by addressing their inherent limitations such as high toxicity and susceptibility to drug resistance mechanisms. Thiocolchicine (B1684108), a close analog of this compound, has demonstrated lower toxicity and a higher binding affinity to tubulin compared to colchicine, while also exhibiting decreased isomerization mdpi.comresearchgate.net. This improved profile makes this compound derivatives promising candidates for therapeutic development.

Modifications at positions like C7 and C10 in the colchicine backbone, as seen in this compound and its derivatives, have been shown to reduce toxicity while preserving or enhancing antimitotic and anticancer properties mdpi.comdntb.gov.uaacs.org. Furthermore, some novel colchicine derivatives, including those structurally related to this compound, have demonstrated the ability to overcome multidrug resistance (MDR) phenotypes in cancer cells, a major challenge in chemotherapy researchgate.net. This is particularly relevant as many microtubule-disrupting agents face reduced clinical utility due to tumor cell MDR researchgate.net. The strategic chemical alteration of this compound's structure can lead to compounds that are not only more potent but also possess a better therapeutic index, meaning they are more effective against tumor cells with reduced toxicity towards normal cells mdpi.comdntb.gov.uaresearchgate.netacs.org.

The following table summarizes the comparative advantages:

| Feature | Colchicine | This compound / Advanced Analogs |

| Toxicity | High toxicity towards normal cells mdpi.com | Lower toxicity mdpi.comresearchgate.net |

| Tubulin Binding Affinity | Potent, but can be improved nih.govmdpi.com | High potency, matching or exceeding colchicine nih.govmdpi.com |

| Isomerization | Prone to isomerization mdpi.com | Decreased isomerization (for thiocolchicine) mdpi.com |

| MDR Overcoming | Limited efficacy in MDR tumors researchgate.net | Ability to overcome MDR (for some derivatives) researchgate.net |

| Cytotoxicity against Cancer Cells | Potent, but limited by toxicity mdpi.comdntb.gov.ua | Higher cytotoxicity against cancer cells dntb.gov.uaresearchgate.net |

Emerging Research Directions and Methodological Innovations

Research into this compound is continuously evolving, driven by the need for more selective and effective tubulin-targeting agents. Emerging research directions and methodological innovations are focusing on refining the specificity of these compounds and developing more predictive preclinical models.

Exploration of Differential Tubulin Isotype Selectivity

A significant emerging research direction involves the exploration of differential tubulin isotype selectivity. Tubulin exists in various isotypes, which exhibit different expression patterns across cell types, including distinct levels in normal versus cancerous cells nsf.govfrontiersin.orgmdpi.com. This heterogeneity presents a unique opportunity to design drugs that specifically target tubulin isotypes overexpressed in cancer cells, thereby improving selectivity and reducing off-target toxicity frontiersin.orgmdpi.com.

For instance, βIII tubulin is considered an excellent target for anti-tumoral therapies due to its overexpression in many cancer cells and its correlation with drug resistance frontiersin.org. Studies are employing advanced computational methods, such as homology modeling, molecular docking, and molecular dynamics simulations, to characterize the interaction of this compound derivatives with specific tubulin isotypes frontiersin.orgmdpi.com. Research has identified colchicine derivatives, including 4-chlorine thiocolchicine derivatives, that exhibit unique binding modes, potentially involving interaction with the α-T5 loop, which could lead to increased destabilizing activity specific to certain tubulin isoforms frontiersin.org. This targeted approach aims to develop agents with higher activity solely on cells of interest, minimizing adverse effects on healthy tissues frontiersin.org.

Development of Advanced Preclinical Models

The development of advanced preclinical models is crucial for accurately assessing the therapeutic potential and safety profile of this compound derivatives before clinical translation. Beyond traditional in vitro assays, in vivo studies in relevant animal models provide vital information on pharmacokinetics, efficacy, and systemic effects.

Novel Therapeutic Strategies Derived from this compound Research

The ongoing research into this compound is paving the way for several novel therapeutic strategies, particularly in oncology. The primary goal is to develop highly effective tubulin inhibitors with improved safety profiles. This compound's ability to serve as a scaffold for modifications that enhance tubulin binding affinity, reduce toxicity, and overcome drug resistance is central to these strategies mdpi.comdntb.gov.uaresearchgate.netresearchgate.net.

Future therapeutic strategies derived from this compound research include:

Targeted Therapies: Designing this compound derivatives with enhanced selectivity for specific tubulin isotypes or cancer cell types, potentially through conjugation with targeting moieties or by exploiting unique cellular vulnerabilities frontiersin.orgmdpi.com.

Combination Therapies: Exploring the synergistic effects of this compound analogs when combined with other anticancer agents, potentially allowing for lower doses and reduced side effects nih.govdntb.gov.ua.

Development of Prodrugs: Creating prodrug forms of this compound derivatives that are inactive until metabolized within tumor cells, thereby minimizing systemic exposure and toxicity mdpi.com.

Addressing Drug Resistance: Leveraging the insights gained from this compound modifications to design compounds that can bypass or overcome common mechanisms of drug resistance, such as P-gp efflux or mutations in tubulin itself clockss.orgresearchgate.net.

The continuous design and development of efficient tubulin inhibitors, building upon the structural insights provided by this compound, are becoming an increasingly credible solution in treating various types of cancers, offering hope for more effective and tolerable treatment regimens nih.govmdpi.com.

Q & A

Q. What minimal reporting standards should be followed in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。